Trazodone Hydrochloride

Description

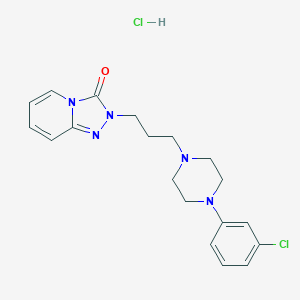

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDIOKRWWOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044626 | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-39-2, 19666-36-5 | |

| Record name | Trazodone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Multifaceted Mechanism of Action of Trazodone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazodone hydrochloride stands as a notable therapeutic agent, distinguished by a complex and multifaceted pharmacological profile that sets it apart from more conventional antidepressants. Classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), its clinical efficacy is not derived from a single mode of action but rather from a dose-dependent engagement of multiple molecular targets.[1][2] At lower doses, it functions primarily as a hypnotic, a property conferred by its potent antagonism of 5-HT2A, histamine H1, and α1-adrenergic receptors.[2][3] As the dosage increases, it additionally inhibits the serotonin transporter (SERT), engaging the mechanism responsible for its antidepressant effects.[2] This guide provides an in-depth exploration of these intricate mechanisms, the downstream signaling consequences, and the experimental methodologies used to elucidate this unique pharmacodynamic profile.

Introduction: A Unique Position in Psychopharmacology

First approved by the FDA in 1981, trazodone, a triazolopyridine derivative, was developed as an antidepressant.[4] Its clinical application quickly revealed a unique therapeutic window, proving effective not only for major depressive disorder (MDD) but also finding extensive off-label use for conditions like insomnia and anxiety.[5][6] Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which primarily function by blocking monoamine transporters, trazodone's activity is characterized by a combination of potent receptor antagonism and weaker reuptake inhibition.[5][7][8] This dual action is key to its clinical profile, which often avoids some of the common side effects associated with SSRIs, such as insomnia, anxiety, and sexual dysfunction.[5][9]

Core Pharmacodynamics: A Multi-Target Profile

Trazodone's mechanism of action is best understood as a composite of its affinities for several key neuroreceptors and transporters. The drug's clinical effects are a direct consequence of the concentration-dependent engagement of these targets.

Serotonin System Modulation

Trazodone's interaction with the serotonergic system is its most defining feature, involving potent antagonism at postsynaptic receptors and weaker inhibition of the presynaptic transporter.

-

5-HT2A Receptor Antagonism: This is trazodone's most potent action.[10] The 5-HT2A receptor, a Gq/G11-coupled GPCR, is excitatory and its activation is linked to anxiety, insomnia, and sexual dysfunction.[11] By potently blocking this receptor, trazodone mitigates these potential side effects often seen with agents that broadly increase synaptic serotonin.[6][9] This antagonism is central to its sedative and anxiolytic properties.[9]

-

Serotonin Transporter (SERT) Inhibition: At higher therapeutic doses, trazodone acts as an inhibitor of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[1][2] However, its affinity for SERT is considerably lower than for the 5-HT2A receptor. This separation of potencies is the foundation of its dose-dependent effects, with antidepressant activity emerging only when concentrations are sufficient to engage SERT.[2]

-

5-HT2C Receptor Antagonism: Trazodone also acts as an antagonist at 5-HT2C receptors.[1][12] Blockade of these receptors is thought to contribute to its antidepressant and anxiolytic effects, potentially by disinhibiting the release of dopamine and norepinephrine in the prefrontal cortex.

-

5-HT1A Receptor Partial Agonism: Trazodone exhibits partial agonist activity at 5-HT1A receptors.[9][12][13] This action is believed to contribute to its anxiolytic and antidepressant properties, similar to the mechanism of drugs like buspirone.[9]

Adrenergic and Histaminergic Systems

-

α1-Adrenergic Receptor Antagonism: Trazodone is a potent antagonist of α1-adrenergic receptors.[3][5] This blockade is a primary contributor to its sedative effects and is also responsible for the potential side effect of orthostatic hypotension (a drop in blood pressure upon standing).[3][9] This action is significantly stronger than that of many other antidepressants.[3]

-

Histamine H1 Receptor Antagonism: The drug is also an antagonist at H1 histamine receptors, which is another major contributor to its prominent sedative and hypnotic effects, particularly at lower doses.[5][9][14]

Receptor Binding Affinity Profile

The diverse clinical applications of trazodone can be directly correlated with its binding affinities (Ki) for various neuro-targets. A lower Ki value indicates a higher binding affinity.

| Target Receptor/Transporter | Binding Affinity (Ki, nM) | Primary Associated Clinical Effect |

| 5-HT2A Receptor | 35.6[9][12] | Sedation, anxiolysis, mitigation of sexual dysfunction |

| Histamine H1 Receptor | Varies by study | Sedation, hypnotic effects |

| α1A-Adrenergic Receptor | 153[9][12] | Sedation, potential for orthostatic hypotension |

| 5-HT1A Receptor (Partial Agonist) | 118[9][12] | Anxiolytic, antidepressant |

| 5-HT2C Receptor | 224[9][12] | Antidepressant, anxiolytic |

| Serotonin Transporter (SERT) | 367[9][12] | Antidepressant (at higher doses) |

Note: Ki values are compiled from published data and may vary between studies.

Dose-Dependent Pharmacology: The Hypnotic-Antidepressant Switch

The clinical versatility of trazodone is a direct result of its receptor binding profile. At low doses (e.g., 25-150 mg), plasma concentrations are sufficient to saturate the high-affinity 5-HT2A, H1, and α1-adrenergic receptors, producing sedation without significant SERT inhibition.[2] As the dose is increased (e.g., 150-600 mg) for the treatment of depression, plasma concentrations rise to a level that effectively engages and blocks the lower-affinity SERT, leading to a clinically relevant antidepressant effect.[2]

Pharmacokinetics and Metabolism

-

Absorption: Trazodone is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 1-2 hours.[5][15] Administration with food can slightly increase the amount absorbed while decreasing the peak concentration and delaying its occurrence.[15]

-

Distribution: It is highly protein-bound in plasma (89-95%).[5][16]

-

Metabolism: Trazodone undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[5][14] This process yields an active metabolite, meta-chlorophenylpiperazine (m-CPP), which itself has activity at serotonin receptors.[14][16] However, the antagonist actions of the parent trazodone molecule are believed to overwhelm any significant agonist effects of m-CPP at 5-HT2A and 5-HT2C receptors.[2]

-

Excretion: The elimination half-life is biphasic, with an initial phase of 3-6 hours and a terminal phase of 5-9 hours.[5][17] Excretion is primarily renal (urine).[5][16]

Experimental Elucidation of Mechanism

The complex pharmacodynamic profile of trazodone has been characterized using a variety of standard and advanced pharmacological assays.

Experimental Protocol: Radioligand Binding Assay

This technique is fundamental for determining the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Trazodone for the human 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Human cells recombinantly expressing the 5-HT2A receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation to create a membrane preparation rich in the target receptor.

-

Assay Setup: A constant concentration of a radiolabeled ligand known to bind specifically to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparation.

-

Competitive Binding: Increasing concentrations of unlabeled trazodone are added to the incubation mixture. Trazodone competes with the radioligand for binding to the 5-HT2A receptors.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of trazodone. A competition curve is generated, from which the IC50 (the concentration of trazodone that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Functional Assays: Electrophysiology

To determine whether trazodone acts as an antagonist or agonist, functional assays are required. Electrophysiological recordings from neurons, such as those in the dorsal raphe nucleus, can measure changes in neuronal firing rates in response to drug application. Studies have used this method to confirm that trazodone acts as a partial agonist at 5-HT1A autoreceptors while concurrently acting as a competitive antagonist at α1-adrenoceptors on the same serotonergic neurons.[13]

Downstream Signaling Pathways

Trazodone's potent antagonism of the 5-HT2A receptor is a key mechanism of action. The 5-HT2A receptor is canonically coupled to the Gq/G11 family of G-proteins. Trazodone blocks this pathway.

Conclusion and Future Directions

Trazodone hydrochloride's mechanism of action is a paradigm of multi-target pharmacology. Its dose-dependent engagement of serotonergic, adrenergic, and histaminergic receptors provides a unique clinical profile, enabling its use as both a hypnotic and an antidepressant. The primary mechanism involves potent 5-HT2A antagonism, which is present at all clinical doses, supplemented by SERT inhibition at higher doses. This intricate profile distinguishes it from SSRIs and other antidepressant classes.

Future research should continue to explore the nuanced downstream effects of trazodone's simultaneous receptor modulation. Investigating the specific contributions of its active metabolite, m-CPP, in a clinical context and further elucidating the functional selectivity at the 5-HT2A receptor could reveal new therapeutic possibilities and refine our understanding of this versatile molecule.

References

- What are the mechanisms of action of TRAZODONE HYDROCHLORIDE in DESYREL therapy? | R Discovery. (n.d.).

- Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing.

- What is the mechanism of Trazodone Hydrochloride? - Patsnap Synapse. (2024, July 17).

- National Center for Biotechnology Information. (n.d.). Trazodone. PubChem.

- Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS Spectrums, 14(10), 536-546.

- What is Trazodone Hydrochloride used for? (2024, June 14).

- Wikipedia contributors. (n.d.). Trazodone. In Wikipedia.

- Trazodone Uses, Dosage, Side Effects & Warnings - Drugs.com. (2025, January 1).

- What is the mechanism of action of Trazodone (antidepressant medication)? - Dr.Oracle. (2025, July 24).

- What antidepressant acts as an alpha-1 (a1) receptor blocker? - Dr.Oracle. (2025, August 20).

- Various Authors. (n.d.). Pharmacokinetics of trazodone during multiple dosing to psychiatric patients. Journal of Clinical Pharmacology and related journals.

- Fritzel, J. (n.d.). Trazodone: Pharmacokinetics & Mechanism of Action. Study.com.

- Is trazodone a Selective Serotonin Reuptake Inhibitor (SSRI)? - Dr.Oracle. (2025, February 23).

- Zymcan Pharmaceuticals Inc. (2009, September 29). Product Monograph: PrZym-TRAZODONE.

- What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? (2025, May 8).

- Wikipedia contributors. (n.d.). 5-HT2A receptor. In Wikipedia.

- Ferrés-Coy, A., et al. (2021). Antagonism at α1-adrenoceptors by trazodone contributes in the inhibition of serotonergic neuron activity. CNS Spectrums.

- Bayer, A. J., Pathy, M. S., & Ankier, S. I. (1983). Pharmacokinetic and pharmacodynamic characteristics of trazodone in the elderly. British Journal of Clinical Pharmacology, 16(4), 371–376.

- Fagiolini, A., et al. (2023). Pharmacokinetic properties of trazodone IR (immediate-release)... Trazodone affinities at neurotransmitter receptors and transporters. ResearchGate.

- Gangarossa, G., et al. (2019). Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism. PLOS ONE, 14(9), e0222304.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. dl.icdst.org [dl.icdst.org]

- 3. droracle.ai [droracle.ai]

- 4. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is Trazodone Hydrochloride used for? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism | PLOS One [journals.plos.org]

- 14. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Trazodone - Wikipedia [en.wikipedia.org]

- 17. Trazodone: Pharmacokinetics & Mechanism of Action | Study.com [study.com]

Trazodone Hydrochloride: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

This in-depth technical guide provides a comprehensive overview of Trazodone Hydrochloride, from its conceptual origins and discovery to its detailed chemical synthesis and complex mechanism of action. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with modern synthetic strategies and a nuanced understanding of its pharmacodynamics, offering field-proven insights into this significant psychoactive compound.

Discovery and Genesis: The "Mental Pain" Hypothesis

Following its discovery, Trazodone was patented and subsequently marketed in numerous countries.[1][2] It received approval from the United States Food and Drug Administration (FDA) at the end of 1981, marking its official entry into the American market as a second-generation antidepressant.[1][4] Chemically distinct from the then-prevalent tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), Trazodone, a phenylpiperazine compound, offered a new therapeutic option with a different side-effect profile.[5][6]

Chemical Synthesis of Trazodone Hydrochloride

The synthesis of Trazodone Hydrochloride has evolved since its initial description, with modern methodologies focusing on improved yield, purity, and reduced environmental impact. The core structure of Trazodone, 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one, is typically assembled through the condensation of two key intermediates.

Retrosynthetic Analysis and Key Intermediates

A logical retrosynthetic disconnection of the Trazodone molecule points to two primary building blocks:

The synthesis of these intermediates is a critical first step in the overall production of Trazodone.

Synthesis of Intermediates

Synthesis of[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one (A):

This intermediate can be prepared from 2-chloropyridine and semicarbazide hydrochloride in an aqueous medium. The reaction proceeds through a nucleophilic substitution followed by cyclization.

Experimental Protocol: Synthesis of[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one

-

To a mixture of 2-chloropyridine (100 g) and water (300 ml), add semicarbazide hydrochloride (196 g) at ambient temperature (25-35°C).

-

Heat the reaction mixture to 95±3°C and stir.

-

Further, increase the temperature to 105±5°C and maintain stirring.

-

Cool the reaction mixture to 25-35°C to allow for precipitation.

-

Filter the precipitated solid and wash with water.

-

Resuspend the obtained solid in water and heat to 60-70°C with stirring for further purification.

-

Cool the mixture to 25-35°C, filter the solid, wash with water, and dry to yield the final product.[2]

Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B):

This intermediate is synthesized from 1-(3-chlorophenyl)piperazine and a three-carbon electrophile, such as 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

-

To an aqueous solution of sodium hydroxide, add 1-(3-chlorophenyl)piperazine hydrochloride (100 g) at 25-35°C with stirring.

-

Add 1-bromo-3-chloropropane (203 g) to the reaction mixture and continue stirring at 30-35°C.

-

Add cyclohexane to the reaction mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with cyclohexane.

-

Combine the organic layers and add aqueous hydrochloric acid at 25-30°C to precipitate the hydrochloride salt.

-

Filter the precipitated solid and wash with cyclohexane to yield the product.[7]

Final Condensation and Salt Formation

The final step in the synthesis of Trazodone involves the N-alkylation of the triazolopyridinone ring with the chloropropylpiperazine side chain. This reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol: Synthesis of Trazodone Hydrochloride

-

To a mixture of[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one (14.4 g) and isopropyl alcohol (180 ml), add sodium carbonate (30.81 g) at 25-30°C and stir.

-

Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (30 g) and a phase transfer catalyst such as tetrabutylammonium bromide (1.5 g) to the reaction mixture.

-

Heat the mixture to 80-85°C and stir.

-

Cool the reaction mixture to 60-70°C and add a solution of sodium methoxide (2.61 g) in isopropyl alcohol (30 ml) and stir.

-

Filter the mixture while hot and wash with isopropyl alcohol.

-

To the filtrate, add a solution of sodium methoxide (0.52 g) in isopropyl alcohol (15 ml) and stir.

-

Cool the mixture to 10±3°C to precipitate Trazodone base.

-

Filter the solid and wash with chilled isopropyl alcohol.

-

Dissolve the obtained Trazodone base (20 g) in isopropyl alcohol (160 ml) at 65-75°C.

-

Add activated carbon, stir, and filter through a hyflow bed.

-

Cool the filtrate to 36°C and add aqueous hydrochloric acid to precipitate Trazodone hydrochloride.

-

Cool the mixture to 30±3°C, filter the solid, wash with isopropyl alcohol, and dry to obtain the final product.[2]

Modern Synthetic Approaches: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating methods. For Trazodone synthesis, this approach significantly reduces reaction times from hours to minutes. The reaction of 2-(3-halopropyl)[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one and 1-(3-chlorophenyl)piperazine hydrochloride can be carried out in the presence of potassium carbonate as a base and a phase transfer catalyst under microwave irradiation, often in a solvent-free medium, which aligns with the principles of green chemistry.[1][8]

Mechanism of Action: A Multifunctional Modulator

Trazodone's clinical efficacy stems from its complex and multifaceted mechanism of action, which distinguishes it from many other antidepressants. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][9] This dual action is central to its therapeutic effects in treating depression and its common off-label use for insomnia.

Dose-Dependent Pharmacology

A key aspect of Trazodone's pharmacology is its dose-dependent engagement of different molecular targets.

-

Low Doses (for insomnia): At lower doses, Trazodone primarily acts as an antagonist at several key receptors:

-

Serotonin 5-HT2A Receptors: Blockade of these receptors is believed to be a major contributor to Trazodone's hypnotic effects.[1][3] Activation of 5-HT2A receptors is associated with anxiety, insomnia, and sexual dysfunction, so their antagonism can alleviate these symptoms.

-

Histamine H1 Receptors: Antagonism of H1 receptors leads to sedation, which is beneficial for inducing and maintaining sleep.[1][3]

-

α1-Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and also contributes to sedation.[1][3]

-

-

High Doses (for depression): At higher therapeutic doses for depression, in addition to its antagonist activities, Trazodone also inhibits the serotonin transporter (SERT).[2][9] This inhibition leads to an increase in the synaptic concentration of serotonin, which is a primary mechanism of action for many antidepressant medications.

The combination of 5-HT2A antagonism and serotonin reuptake inhibition is thought to produce a synergistic antidepressant effect with a potentially better side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs), which can sometimes cause or worsen anxiety and insomnia, particularly in the initial stages of treatment.[1]

Pharmacokinetics and Metabolism

Trazodone is well absorbed after oral administration, with peak plasma levels reached within one to two hours. Its absorption can be delayed and enhanced by food.[5][10] The plasma protein binding of Trazodone is high, ranging from 89% to 95%.[1]

The metabolism of Trazodone is extensive and occurs primarily in the liver via the cytochrome P450 enzyme system, with CYP3A4 being the major isoenzyme involved.[8][11] A key metabolic pathway is the N-dealkylation of Trazodone to its major active metabolite, m-chlorophenylpiperazine (m-CPP).[7][12] m-CPP itself has pharmacological activity, acting as a potent 5-HT2C agonist and a partial agonist at other serotonin receptors.[11] The formation of m-CPP is significant as it may contribute to both the therapeutic effects and some of the side effects of Trazodone.

The elimination half-life of Trazodone is biphasic, with an initial phase of 3-6 hours and a subsequent phase of 5-9 hours.[12]

Analytical Methods for Characterization and Quality Control

The robust analysis of Trazodone Hydrochloride is essential for quality control in pharmaceutical manufacturing and for research purposes. A variety of analytical techniques are employed to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API) and its formulated products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of Trazodone Hydrochloride. Reversed-phase HPLC (RP-HPLC) methods are particularly common.

Exemplar Experimental Protocol: RP-HPLC Analysis of Trazodone Hydrochloride

-

Instrumentation: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 5-mm x 10-cm).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.5) in a ratio of 60:40 (v/v).[1][4]

-

Detection: UV detection at 246 nm or 250 nm.[1][7][13] Fluorescence detection (excitation at 320 nm, emission at 435 nm) can be used for enhanced sensitivity.[1][4]

-

Sample Preparation: A known weight of powdered tablets is dissolved in 0.01 N hydrochloric acid, sonicated, and filtered.[7]

-

Analysis: Equal volumes of the standard and sample preparations are injected into the chromatograph, and the peak responses are used to calculate the quantity of Trazodone Hydrochloride.[7]

This method is stability-indicating, meaning it can separate Trazodone from its degradation products, which is crucial for assessing the shelf-life of the drug product.[1][4]

Spectroscopic Methods

Spectroscopic techniques are invaluable for the qualitative identification and structural elucidation of Trazodone Hydrochloride.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Trazodone exhibits a characteristic UV absorption maximum at approximately 246 nm in acidic solution, which can be used for its quantification.[1] Spectrophotometric methods can also be based on the formation of colored ion-pair complexes, for instance, with bromophenol blue, which can be measured in the visible region.[11][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the identity of Trazodone Hydrochloride by comparing the spectrum of a sample to that of a reference standard. The spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed information about the molecular structure of Trazodone, allowing for unambiguous identification and the characterization of impurities and degradation products.[14]

Pharmacopeial Standards

The United States Pharmacopeia (USP) provides a monograph for Trazodone Hydrochloride that outlines the official standards for its identity, strength, quality, and purity.[7][9] The monograph includes specific tests for identification (e.g., IR spectroscopy), assay (typically by HPLC), and limits for impurities. Adherence to these pharmacopeial standards is mandatory for Trazodone Hydrochloride to be marketed in the United States.

| Analytical Technique | Application in Trazodone Hydrochloride Analysis | Key Parameters/Observations |

| HPLC | Quantitative analysis (assay), purity testing, stability studies | Reversed-phase (C8 or C18 column), UV or fluorescence detection, isocratic elution |

| UV-Vis Spectroscopy | Quantitative analysis, identification | λmax ≈ 246 nm in 0.01 N HCl |

| IR Spectroscopy | Identification, confirmation of structure | Comparison of sample spectrum with reference standard |

| NMR Spectroscopy | Structural elucidation, identification of impurities | Provides detailed information on the chemical environment of protons and carbons |

Conclusion

Trazodone Hydrochloride remains a clinically important medication, the development of which was a landmark in the evolution of antidepressant therapy. Its unique, dose-dependent mechanism of action as a serotonin antagonist and reuptake inhibitor provides a therapeutic profile that is distinct from other classes of antidepressants. The synthesis of Trazodone has been refined over the decades to improve efficiency and purity, and a robust suite of analytical methods ensures its quality and consistency. For researchers and drug development professionals, a thorough understanding of Trazodone's history, synthesis, and pharmacology is essential for its continued effective use and for the development of future generations of psychoactive compounds.

References

-

Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

-

A process for the preparation of Trazodone and its hydrochloride. (2023). Technical Disclosure Commons. Retrieved from [Link]

-

USP Monographs: Trazodone Hydrochloride Tablets. (n.d.). USP29-NF24. Retrieved from [Link]

-

Trazodone. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

- Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS spectrums, 14(10), 536-546.

-

Trazodone. (n.d.). Britannica. Retrieved from [Link]

-

Trazodone. (n.d.). Angelini Group/Labopharm - AdisInsight. Retrieved from [Link]

-

Jaśkowska, J., Zaremba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules (Basel, Switzerland), 24(8), 1609. [Link]

-

Trazodone. (n.d.). Wikipedia. Retrieved from [Link]

-

PRODUCT MONOGRAPH TRAZOREL (Trazodone hydrochloride Tablets, USP) 50 mg, 100 mg, 150 mg ANTIDEPRESSANT. (2009). Valeant Canada limitée/Limited. Retrieved from [Link]

-

Trazodone. (n.d.). PubChem. Retrieved from [Link]

-

A process for the preparation of Trazodone and its hydrochloride. (2024). Technical Disclosure Commons. Retrieved from [Link]

-

Trazodone: Pharmacokinetics & Mechanism of Action. (n.d.). Study.com. Retrieved from [Link]

- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources.

- Jasińska-Stroschein, M., & Owczarek, D. (2014). [Trazodon--the antidepressant: mechanism of action and its position in the treatment of depression].

-

Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? (2025). Guideline Central. Retrieved from [Link]

-

What is the mechanism of Trazodone Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Journal of pharmaceutical and biomedical analysis, 26(2), 211-217. [Link]

-

Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. (2001). PubMed. Retrieved from [Link]

-

Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (n.d.). Lab Manager. Retrieved from [Link]

Sources

- 1. aensiweb.com [aensiweb.com]

- 2. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. omicsonline.org [omicsonline.org]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. uspnf.com [uspnf.com]

- 9. uspnf.com [uspnf.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. researchgate.net [researchgate.net]

- 12. Trazodone |Axios Research [axios-research.com]

- 13. Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Initial Research and Development of Trazodone Hydrochloride

Introduction: A Novel Approach to Serotonergic Modulation

Trazodone Hydrochloride, a triazolopyridine derivative, emerged in the 1970s as a structurally and pharmacologically distinct antidepressant.[1][2] Unlike the prevailing tricyclic antidepressants (TCAs) of its era, Trazodone presented a unique mechanism of action that promised comparable efficacy with a more favorable side-effect profile, particularly concerning anticholinergic and cardiovascular effects.[3][4] This guide provides a technical deep-dive into the foundational preclinical and clinical research that characterized Trazodone, elucidating the experimental choices that defined its role as the first of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of psychotropics.[5][6]

Part 1: Foundational Pharmacology and a Dose-Dependent Mechanism of Action

The initial hypothesis for Trazodone's antidepressant effect centered on its ability to potentiate serotonergic activity in the central nervous system.[7][8] However, early research quickly revealed a more complex and nuanced multi-target profile that set it apart from other monoamine reuptake inhibitors.

The Dual-Action "SARI" Postulate: Receptor Binding Insights

The defining characteristic of Trazodone is its dual action on the serotonin system, which was elucidated through a series of receptor binding assays. This mechanism involves both potent antagonism of specific serotonin receptors and, at higher concentrations, inhibition of the serotonin transporter (SERT).

-

Potent 5-HT₂ₐ Receptor Antagonism: The most potent pharmacological action of Trazodone is its high-affinity blockade of the 5-HT₂ₐ receptor.[7][9] This was a pivotal discovery. Overstimulation of 5-HT₂ₐ receptors is associated with anxiety, insomnia, and sexual dysfunction—common side effects of selective serotonin reuptake inhibitors (SSRIs). The decision to pursue a compound with potent 5-HT₂ₐ antagonism was driven by the hypothesis that this action could mitigate these side effects while contributing directly to anxiolytic and antidepressant effects.[10][11]

-

Weak Serotonin Reuptake Inhibition: Preclinical studies showed that Trazodone is a relatively weak inhibitor of SERT compared to TCAs and later SSRIs.[5][8] This property is crucial to understanding its dose-dependent effects.

Multi-Target Receptor Affinity Profile

Initial radioligand binding studies were critical in mapping Trazodone's broad pharmacological footprint. The causality behind investigating this wide array of targets was to build a comprehensive safety and efficacy profile, predicting both therapeutic actions and potential side effects.

| Receptor/Transporter | Action | Binding Affinity (Ki, nM) | Implied Clinical Effect |

| 5-HT₂ₐ | Antagonist | 35.6[7] | Antidepressant, anxiolytic, hypnotic; reduces sexual dysfunction |

| SERT | Inhibitor | 367[7] | Antidepressant (at higher doses) |

| α₁-Adrenergic | Antagonist | 153 (α1A)[7] | Sedation, orthostatic hypotension, priapism (rare) |

| H₁ Histaminergic | Antagonist | High Affinity (Dose-dependent) | Sedation, hypnotic effects |

| 5-HT₁ₐ | Partial Agonist | 118[7] | Anxiolytic, potential for rapid antidepressant action |

| 5-HT₂c | Antagonist | 224[7] | Antidepressant, anxiolytic; may limit weight gain |

Table 1: Summary of Trazodone's binding affinities and associated clinical implications based on initial research. Ki values represent the concentration required to occupy 50% of receptors.

The Rationale of Dose-Dependent Pharmacology

The varied binding affinities outlined above logically lead to a dose-dependent clinical response, a concept central to Trazodone's application.

-

Low Doses (25-150 mg): At lower plasma concentrations, Trazodone's activity is dominated by its highest affinity interactions: potent antagonism of 5-HT₂ₐ, H₁, and α₁-adrenergic receptors.[12][13] The synergistic blockade of these arousal-promoting receptors produces a strong hypnotic effect, making it effective for insomnia without significantly engaging SERT.[10][12]

-

High Doses (150-600 mg): To achieve a robust antidepressant effect, higher doses are required to reach plasma concentrations where the weaker inhibition of SERT becomes clinically significant.[12][14] At these doses, the full SARI profile is engaged: 5-HT₂ₐ/₂c antagonism is combined with serotonin reuptake inhibition, producing a broad-spectrum antidepressant and anxiolytic effect.[7][12]

Figure 1: Dose-dependent pharmacology of Trazodone.

Part 2: Preclinical Characterization and Pharmacokinetic Profiling

The journey from chemical synthesis to clinical application was underpinned by rigorous preclinical and pharmacokinetic (PK) studies. These investigations were designed not only to determine the drug's disposition in the body but also to validate the mechanistic hypotheses derived from binding assays.

Pharmacokinetic Profile

Early human PK studies were crucial for establishing a dosing regimen. The primary objective was to characterize absorption, distribution, metabolism, and excretion (ADME) to ensure predictable and safe plasma concentrations.

| PK Parameter | Finding | Implication for Drug Development |

| Absorption (Tₘₐₓ) | Rapid; 0.5 - 2 hours post-oral dose.[8][15][16] | Predicts a relatively fast onset of sedative effects. |

| Effect of Food | Food delays Tₘₐₓ and can increase total absorption (AUC) by up to 20%.[15][17] | Recommended taking with food to reduce peak-dose side effects (e.g., dizziness) and improve consistency.[8] |

| Distribution | High plasma protein binding (89-95%).[8][10] | Low potential for displacement by other drugs, but indicates extensive tissue distribution. |

| Metabolism | Extensively hepatic. Primarily via CYP3A4 to form the active metabolite m-CPP .[2][8][18] Minor pathways involve CYP2D6.[10][18] | Highlights a significant potential for drug-drug interactions with potent CYP3A4 inhibitors or inducers. The active metabolite also required pharmacological characterization.[8] |

| Elimination (t₁/₂) | Biphasic; typically 5-9 hours in the terminal phase.[10][16] | Supports twice or three-times daily dosing for antidepressant effects in its immediate-release form.[8] |

Table 2: Summary of key pharmacokinetic parameters from initial human studies.

Foundational Experimental Protocols

The trustworthiness of the early data on Trazodone rests on established, self-validating experimental systems.

This protocol was the cornerstone for determining the receptor affinity profile. The causality is direct: by measuring how effectively Trazodone displaces a known high-affinity radiolabeled ligand from a receptor, one can calculate its own binding affinity (Ki).

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex, rich in 5-HT₂ₐ receptors) in a buffered solution to create a membrane preparation containing the target receptors.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ), and varying concentrations of unlabeled Trazodone.

-

Equilibration: Incubate the mixture at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of Trazodone. Use this inhibition curve to calculate the IC₅₀ (the concentration of Trazodone that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand itself.

This workflow was essential for identifying the specific cytochrome P450 enzymes responsible for Trazodone's metabolism, a critical step for predicting drug-drug interactions.

-

System Setup: Prepare incubations containing human liver microsomes (a source of CYP enzymes), Trazodone, and an NADPH-regenerating system to initiate the metabolic reaction.[2]

-

Selective Inhibition: Create parallel sets of incubations. To each set, add a known, potent chemical inhibitor for a specific CYP enzyme (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

Reaction & Quenching: Incubate all samples at 37°C. After a set time, stop the reaction by adding a solvent like acetonitrile.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify the formation of metabolites, such as m-CPP.

-

Interpretation: A significant reduction in the formation of m-CPP in the presence of a specific inhibitor (e.g., ketoconazole) provides strong evidence that the corresponding enzyme (CYP3A4) is the primary metabolic pathway.

Figure 2: Experimental workflow for identifying CYP450 metabolic pathways.

Part 3: Initial Clinical Research and Efficacy

The ultimate validation of the preclinical hypotheses came from controlled clinical trials in patients with major depressive disorder. These studies were designed to assess both efficacy against established treatments and the predicted improvements in tolerability.

Efficacy in Major Depressive Disorder

Numerous double-blind clinical trials conducted in the 1980s compared Trazodone to standard TCAs and placebo.[19]

-

Comparable Efficacy to TCAs: The consistent finding from these early trials was that Trazodone demonstrated antidepressant efficacy comparable to that of imipramine and amitriptyline.[3][4][20] In a study of geriatric patients with unipolar depression, Trazodone was superior to placebo and comparable to imipramine after four weeks.[20] This established its credentials as a legitimate antidepressant.

-

Efficacy in Anxious Depression: Trazodone was noted to be particularly effective in patients whose depression was accompanied by significant anxiety, tension, and insomnia, a direct clinical correlate of its 5-HT₂ₐ and H₁ receptor antagonism.[15][19]

A Paradigm Shift in Tolerability: The Side Effect Profile

The key differentiator and the primary reason for Trazodone's initial adoption was its significantly improved side effect profile compared to the TCAs.

| Side Effect Class | Trazodone | Tricyclic Antidepressants (e.g., Imipramine) | Rationale for Difference |

| Anticholinergic | Minimal/Low Incidence[4][19] | High Incidence (Dry mouth, constipation, blurred vision) | Trazodone has very low affinity for muscarinic cholinergic receptors.[3] |

| Cardiovascular | Low Cardiotoxicity; Orthostatic Hypotension is the main effect.[15][19] | High Risk (Arrhythmias, conduction delays) | Trazodone lacks the quinidine-like effects of TCAs on cardiac conduction. Hypotension is due to α₁-adrenergic blockade. |

| Sedation | Common[19][21] | Common | Both classes have antihistaminic and/or anti-adrenergic properties. |

| Gastrointestinal | Nausea/Vomiting can occur[19] | Constipation more common | Different receptor profiles affecting gut motility. |

| Priapism | Rare but Serious Risk[19][21] | Very Rare | Attributed to Trazodone's potent α₁-adrenergic antagonism. |

Table 3: Comparative side effect profiles from early clinical trials.

This improved tolerability, especially the lack of significant anticholinergic and cardiotoxic effects, made Trazodone a valuable option for elderly patients and those with pre-existing cardiovascular conditions.[4][20]

Conclusion: Synthesizing Foundational Research

The initial research studies on Trazodone Hydrochloride successfully characterized it as a pioneering antidepressant. The foundational work established its novel mechanism of action as a serotonin antagonist and reuptake inhibitor, a concept born from detailed receptor binding assays. This mechanism, particularly the potent 5-HT₂ₐ antagonism, was logically linked to its clinical profile. Preclinical and pharmacokinetic studies provided a robust framework for its clinical use, identifying its metabolic pathways and dose-dependent properties. Ultimately, pivotal clinical trials validated the central hypothesis: Trazodone could achieve antidepressant efficacy comparable to the gold-standard TCAs of its time but with a markedly superior tolerability profile. This foundational research not only secured its place in the psychopharmacological armamentarium but also presciently laid the groundwork for its dual, dose-dependent roles in modern medicine—as a full-spectrum antidepressant and as one of the most widely prescribed agents for the management of insomnia.

References

- What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? (2025, May 8). Vertex AI Search.

- trazodone HCl. (2015, April 15). Vertex AI Search.

- Trazodone. (n.d.). StatPearls - NCBI Bookshelf - NIH.

- Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. (2022, March 2). PubMed Central.

- Trazodone: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral.

- Trazodone affinities at neurotransmitter receptors and transporters. (n.d.). ResearchGate.

- [Trazodon--the antidepressant: mechanism of action and its position in the treatment of depression]. (n.d.). PubMed.

- Sleep Or Depression? Trazodone's Dose Dependent Clinical Response. (2024, April 17). Med Ed 101.

- Affinities (K i , nM) of trazodone at various binding sites. (n.d.). ResearchGate.

- Serotonin antagonist and reuptake inhibitor. (n.d.). Wikipedia.

- Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism. (2019, September 26). PLOS One.

- Serotonin Antagonist and Reuptake Inhibitor (SARI). (2025, May 29). American Addiction Centers.

- Characterization of trazodone metabolic pathways and species-specific profiles. (2025, October 18). Unknown Source.

- Trazodone. (n.d.). Wikipedia.

- Rediscovering Trazodone for the Treatment of Major Depressive Disorder. (n.d.). PMC - NIH.

- Characterization of trazodone metabolic pathways and species-specific profiles. (2025, September 30). PMC.

- Pharmacology and Neurochemistry of Trazodone. (1981, November 1). Semantic Scholar.

- Trazodone for Insomnia: A Systematic Review. (n.d.). PMC - NIH.

- Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. (n.d.). ClinPGx.

- Single dose pharmacokinetics of trazodone in healthy subjects. (n.d.). Semantic Scholar.

- Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. (n.d.). Frontiers.

- Overview of USA controlled trials of trazodone in clinical depression. (1988). PubMed.

- Trazodone: a multifunctional antidepressant. Evaluation of its properties and real-world use. (2021, March 31). Unknown Source.

Sources

- 1. Trazodone - Wikipedia [en.wikipedia.org]

- 2. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Neurochemistry of Trazodone | Semantic Scholar [semanticscholar.org]

- 4. ClinPGx [clinpgx.org]

- 5. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. researchgate.net [researchgate.net]

- 10. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. meded101.com [meded101.com]

- 13. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanaddictioncenters.org [americanaddictioncenters.org]

- 15. medcentral.com [medcentral.com]

- 16. Frontiers | Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition [frontiersin.org]

- 17. Single dose pharmacokinetics of trazodone in healthy subjects. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Overview of USA controlled trials of trazodone in clinical depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trazodone: a multifunctional antidepressant. Evaluation of its properties and real-world use | JOURNAL OF GERONTOLOGY AND GERIATRICS [jgerontology-geriatrics.com]

Trazodone Hydrochloride: A Comprehensive Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone Hydrochloride is a multifunctional psychiatric drug, classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] Its therapeutic efficacy in major depressive disorder, anxiety, and insomnia is underpinned by a complex and dose-dependent interaction with multiple neurotransmitter receptors.[2][3][4] This guide provides an in-depth analysis of Trazodone's receptor binding profile, elucidating its affinities for serotonin, adrenergic, and histamine receptors. Furthermore, it examines the pharmacological activity of its primary active metabolite, m-chlorophenylpiperazine (mCPP), which contributes significantly to Trazodone's overall effect. This document will detail the experimental methodologies for receptor profiling and present a consolidated view of its integrated mechanism of action, offering a critical resource for researchers in pharmacology and drug development.

Introduction

First approved for the treatment of depression in 1982, Trazodone Hydrochloride remains a widely prescribed medication, valued for its unique pharmacological profile that distinguishes it from other antidepressant classes like SSRIs and TCAs.[3][5] Unlike agents that primarily inhibit serotonin reuptake, Trazodone exhibits a multifaceted mechanism of action characterized by antagonism at several key receptors.[6][7] This complex pharmacology is responsible for its dose-dependent effects: lower doses are typically used for their hypnotic properties, while higher doses are required for antidepressant efficacy.[8][9] A thorough understanding of its receptor binding affinities is paramount for optimizing its clinical application and for the development of novel therapeutics with improved selectivity and side-effect profiles.

Pharmacodynamics of Trazodone: A Multi-Receptor Engagement

Trazodone's clinical effects are a direct consequence of its engagement with a broad spectrum of receptors. Its primary actions are centered on the serotonergic system, but its interactions with adrenergic and histaminergic receptors are also clinically significant, contributing to both its therapeutic benefits and its side-effect profile.[6][7]

Primary Target: Serotonin Receptors

Trazodone's interaction with the serotonin system is nuanced, involving antagonism at postsynaptic receptors and weak inhibition of the presynaptic serotonin transporter (SERT).[3][5]

-

5-HT2A Receptor Antagonism: Trazodone is a potent antagonist of the 5-HT2A receptor.[10][11] This action is considered central to its antidepressant and anxiolytic effects, and it is also the primary mechanism behind its hypnotic properties.[3][12] By blocking 5-HT2A receptors, Trazodone can mitigate the anxiety, insomnia, and sexual dysfunction often associated with agents that increase synaptic serotonin levels.[6]

-

Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of SERT.[3][6] This activity becomes more significant at higher, antidepressant doses, contributing to an overall increase in synaptic serotonin.[8][13] However, its affinity for SERT is considerably lower than that of traditional SSRIs.

-

5-HT1A Receptor Partial Agonism: Trazodone also acts as a partial agonist at the 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[2][14]

Secondary Targets: Adrenergic and Histamine Receptors

Trazodone's sedative and cardiovascular side effects are primarily mediated by its antagonist activity at adrenergic and histamine receptors.[9][15]

-

α1-Adrenergic Receptor Antagonism: Trazodone is a potent antagonist of α1-adrenergic receptors.[10][15] This action is largely responsible for the common side effects of orthostatic hypotension and dizziness.[9] It also contributes to the drug's sedative properties.[7]

-

Histamine H1 Receptor Antagonism: Trazodone's antagonism of the H1 histamine receptor is a major contributor to its sedative and hypnotic effects, particularly at lower doses.[3][6][7]

The Role of the Major Metabolite: m-chlorophenylpiperazine (mCPP)

Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, m-chlorophenylpiperazine (mCPP).[1][6] mCPP has its own distinct and complex pharmacological profile, acting as an agonist at multiple serotonin receptors.[16][17] It has a notable affinity for 5-HT2C receptors, an action that may contribute to anxiogenic effects and headaches reported by some patients.[16] The presence of this active metabolite adds another layer of complexity to the overall pharmacological effects of Trazodone administration.

Integrated Mechanism of Action

Trazodone's clinical utility is a result of the interplay between its direct actions and the effects of its active metabolite. The potent 5-HT2A antagonism is key to its therapeutic profile, providing antidepressant and anxiolytic effects while mitigating the side effects associated with increased serotonin. The weaker SERT inhibition at higher doses enhances serotonergic transmission. The α1-adrenergic and H1 histamine receptor blockade underlies its sedative properties.

Caption: Integrated mechanism of action of Trazodone.

Experimental Methodologies for Receptor Profiling

The determination of a compound's receptor binding profile is a cornerstone of pharmacological research. Radioligand binding assays are the gold-standard method for quantifying the affinity of a drug for a specific receptor.[18][19]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound (like Trazodone) for a G-protein coupled receptor (GPCR).

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[20]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor. The concentration of the radioligand is typically at or below its dissociation constant (Kd).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[20]

-

-

Incubation:

-

Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.[20]

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.[20]

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Caption: Workflow for a competitive radioligand binding assay.

Data Interpretation and Comparative Analysis

The affinity of a drug for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the approximate Ki values for Trazodone and its metabolite mCPP at various receptors.

| Receptor/Transporter | Trazodone Ki (nM) | mCPP Ki (nM) | Primary Effect of Interaction |

| Serotonin 5-HT2A | ~1-20 | ~30 | Antagonism (Antidepressant, Anxiolytic, Hypnotic) |

| α1-Adrenergic | ~15-40 | ~570 | Antagonism (Hypotension, Sedation) |

| Histamine H1 | ~20-80 | High | Antagonism (Sedation) |

| Serotonin Transporter (SERT) | ~160-280 | ~100-200 | Inhibition (Antidepressant) |

| Serotonin 5-HT1A | ~100-120 | ~50-100 | Partial Agonism (Antidepressant, Anxiolytic) |

| Serotonin 5-HT2C | ~200-220 | ~3-30 | Antagonism (Trazodone), Agonism (mCPP) |

| α2-Adrenergic | ~150-600 | ~600 | Antagonism |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.[14][16][21][22][23]

Conclusion

Trazodone Hydrochloride possesses a unique and complex receptor binding profile that underlies its dose-dependent therapeutic effects. Its primary mechanism of potent 5-HT2A antagonism, combined with weaker serotonin reuptake inhibition and partial 5-HT1A agonism, provides a broad spectrum of activity for the treatment of major depressive disorder and anxiety. The additional antagonist activities at α1-adrenergic and H1 histamine receptors are responsible for its prominent sedative effects, making it a valuable agent for treating insomnia. The pharmacological activity of its metabolite, mCPP, further contributes to its overall clinical profile. A comprehensive understanding of this intricate pharmacology is essential for clinicians to optimize therapeutic outcomes and for researchers to guide the development of next-generation psychiatric medications.

References

- Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS spectrums, 14(10), 536-546.

- Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls.

- Wikipedia contributors. (2023). Trazodone. In Wikipedia, The Free Encyclopedia.

- Jaffer, K. Y., Chang, T., Vanle, B., Dang, J., Steiner, A. J., Loera, N., & Saadabadi, A. (2017). Trazodone for Insomnia: A Systematic Review. Innovations in clinical neuroscience, 14(7-8), 24–34.

- Haria, M., Fitton, A., & McTavish, D. (1994). Trazodone. A review of its pharmacology, therapeutic use in depression and therapeutic potential in other disorders. Drugs & aging, 4(4), 331–355.

- R&D Systems. (n.d.). Trazodone hydrochloride.

- Dr. Oracle. (2025).

- Drugs.com. (n.d.).

- MedlinePlus. (2025). Trazodone.

- Wikipedia contributors. (2023). Meta-Chlorophenylpiperazine. In Wikipedia, The Free Encyclopedia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5533, Trazodone.

- Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride?.

- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.

- Bylund, D. B. (2015). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 1335, 127–137.

- Dr. Oracle. (2025). What antidepressant acts as an alpha-1 (a1) receptor blocker?.

- Med Ed 101. (2022). Trazodone Clinical Pearls.

- Samanin, R., Mennini, T., Ferraris, A., Bendotti, C., Borsini, F., & Garattini, S. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats.

- Jhee, S. S., & Stahl, S. M. (2011). Trazodone: properties and utility in multiple disorders. Expert review of clinical pharmacology, 4(2), 181–195.

- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.

- PsychonautWiki. (2023). mCPP.

- PsychDB. (2022). Trazodone (Desyrel).

- Wikipedia contributors. (2023). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia.

- Settimo, L., Taylor, D., Fagiolini, A., & Stahl, S. M. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations.

- Ossowska, K., Nowak, G., Kata, R., & Golembiowska, K. (2002). Effects of the antidepressant trazodone, a 5-HT2A/2C receptor antagonist, on dopamine-dependent behaviors in rats. Psychopharmacology, 161(3), 295–305.

- ResearchGate. (n.d.). Trazodone affinities at neurotransmitter receptors and transporters....

- Riederer, P., & Laux, G. (2002). The use of an antagonist 5-HT2a/c for depression and motor function in Parkinson' disease. Journal of neural transmission (Vienna, Austria : 1996), 109(3), 337–343.

- Taylor, D. P., Hyslop, D. K., & Riblet, L. A. (1983). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 22(5), 575–579.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- ResearchGate. (n.d.). Affinities (K i , nM)

- Sigma-Aldrich. (n.d.). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen.

- Med Ed 101. (2024). Sleep Or Depression? Trazodone's Dose Dependent Clinical Response.

- Semantic Scholar. (2022).

- Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

Sources

- 1. droracle.ai [droracle.ai]

- 2. Trazodone - Wikipedia [en.wikipedia.org]

- 3. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meded101.com [meded101.com]

- 5. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 8. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 9. meded101.com [meded101.com]

- 10. rndsystems.com [rndsystems.com]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Effects of the antidepressant trazodone, a 5-HT 2A/2C receptor antagonist, on dopamine-dependent behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychdb.com [psychdb.com]

- 14. drugs.com [drugs.com]

- 15. droracle.ai [droracle.ai]

- 16. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 17. psychonautwiki.org [psychonautwiki.org]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics of Trazodone Hydrochloride in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of Trazodone

Trazodone, a triazolopyridine derivative, is a widely prescribed antidepressant with a dual mechanism of action, primarily acting as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[1] Its clinical applications extend to treating insomnia, anxiety, and other behavioral disorders.[1] Before a drug candidate like trazodone can be safely and effectively used in humans, its pharmacokinetic (PK) profile—what the body does to the drug—must be thoroughly characterized. Preclinical animal models are the cornerstone of this characterization, providing essential data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.

This guide offers a technical overview of the core principles and methodologies for evaluating the pharmacokinetics of Trazodone Hydrochloride in common animal models. As a senior application scientist, the emphasis here is not merely on procedural steps but on the causal logic behind experimental design, ensuring the generation of robust, reproducible, and translatable data. Adherence to Good Laboratory Practices (GLP) is a foundational requirement for all preclinical studies intended for regulatory submission.[2][3][4]

Section 1: Absorption - Bioavailability and Influencing Factors

The absorption profile of trazodone dictates its onset of action and overall systemic exposure. In animal models, it is typically characterized by rapid oral absorption.[5][6] However, significant interspecies variability exists, underscoring the importance of multi-species evaluation.[1] For instance, oral absorption in dogs has been reported to be less than in humans but greater than in rats.[1]

Key Causality in Experimental Design: The choice of administration route is critical. While intravenous (IV) administration provides a baseline for 100% bioavailability, oral (PO) administration via gavage is essential for determining the fraction of the drug that reaches systemic circulation and is the most common clinical route.[7][8] Factors such as the presence of food can delay absorption and alter peak plasma concentrations (Cmax), a phenomenon that must be investigated to mimic clinical scenarios.[1][9]

Experimental Protocol: Single-Dose Oral Pharmacokinetic Study in Rats

This protocol outlines a self-validating system for determining key absorption and elimination parameters.

1. Animal Model:

-

Species: Sprague-Dawley rats (male, 250-300g).

-

Justification: Rats are a standard model for initial PK screening due to their well-characterized physiology and cost-effectiveness.[10][11][12]

-

Acclimation: Animals should be acclimated for at least 7 days with a standard 12-hour light/dark cycle and access to food and water ad libitum.

2. Dosing and Administration:

-

Fasting: Animals should be fasted overnight (approx. 12 hours) prior to dosing to minimize food-related variability in absorption.[1]

-

Dose Formulation: Prepare Trazodone HCl in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) at a concentration allowing for a dose volume of 5-10 mL/kg.[13]

-

Administration: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage using a 16-18 gauge, ball-tipped gavage needle.[13][14] The length of the needle should be pre-measured from the rat's incisors to the last rib to prevent esophageal or stomach perforation.[13][15]

3. Sample Collection:

-

Method: Collect serial blood samples (~0.2 mL) from the tail vein or via a surgically implanted jugular vein catheter.[7][14] Catheterization is preferred for reducing animal stress and improving data quality.

-

Time Points: Pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. This schedule is designed to capture the absorption phase, peak concentration, and elimination phase.

-

Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

4. Bioanalysis:

-

Quantify trazodone concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16]

Visualization: Oral Pharmacokinetic Study Workflow

Caption: Workflow for a typical oral pharmacokinetic study in rats.

Section 2: Distribution - Where the Drug Goes